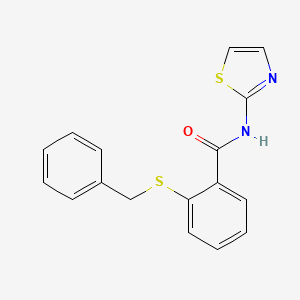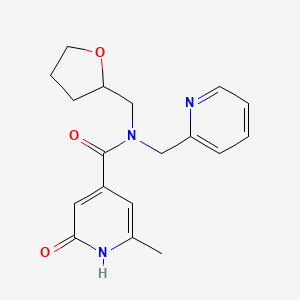
2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as using water as a reaction medium, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use as an agrochemical for plant and crop protection.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to induce apoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase . This is achieved through the binding of the compound to the active site of specific enzymes or receptors, leading to the inhibition of their activity and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its hydrogen-deuterium exchange reactions.
2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acid: Studied for its interaction with CRTh2 receptors.
Uniqueness
2-(benzylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide stands out due to its unique thiazole core, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(19-17-18-10-11-21-17)14-8-4-5-9-15(14)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBUBCEWPYMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4416327.png)
![N-[4-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B4416329.png)

![2-Amino-7-hydroxy-1'-methyl-2'-oxospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4416349.png)
![1-Ethyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B4416363.png)
![5-[(4-methoxyphenoxy)methyl]-2H-tetrazole](/img/structure/B4416369.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4416373.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4416376.png)
![2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL](/img/structure/B4416387.png)
![N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4416389.png)
![N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4416398.png)
![Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate](/img/structure/B4416399.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4416411.png)

